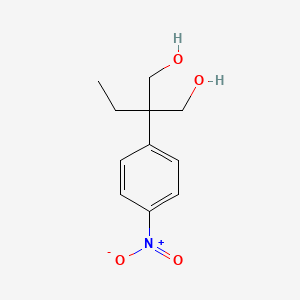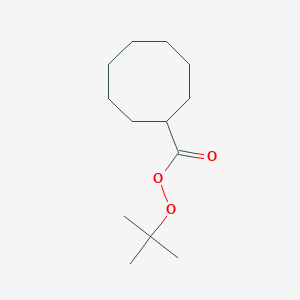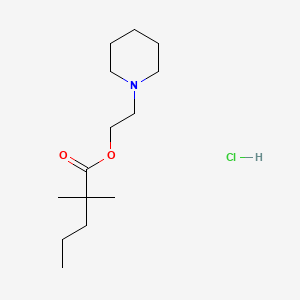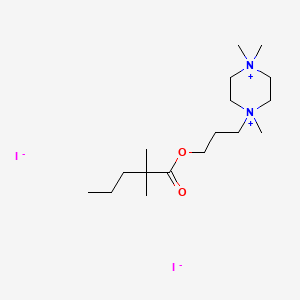
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide is a synthetic organic compound It is characterized by its complex structure, which includes a piperazinium core substituted with a valeryloxy group and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide typically involves multiple steps:
Formation of the Piperazinium Core: The piperazinium core can be synthesized through the reaction of piperazine with appropriate alkylating agents under controlled conditions.
Introduction of the Valeryloxy Group: The valeryloxy group is introduced via esterification reactions, where 2,2-dimethylvaleric acid is reacted with an alcohol derivative of the piperazinium compound.
Final Iodination: The final step involves the iodination of the compound to form the diiodide salt. This is typically achieved using iodine or iodide salts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinium core, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazinium derivatives.
科学的研究の応用
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium chloride
- 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium bromide
- 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium sulfate
Uniqueness
1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide is unique due to its specific iodide substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific research applications where iodide presence is crucial.
特性
CAS番号 |
32651-70-0 |
|---|---|
分子式 |
C17H36I2N2O2 |
分子量 |
554.3 g/mol |
IUPAC名 |
3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl 2,2-dimethylpentanoate;diiodide |
InChI |
InChI=1S/C17H36N2O2.2HI/c1-7-9-17(2,3)16(20)21-15-8-10-19(6)13-11-18(4,5)12-14-19;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
FLJMGWFHOBBDKV-UHFFFAOYSA-L |
正規SMILES |
CCCC(C)(C)C(=O)OCCC[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


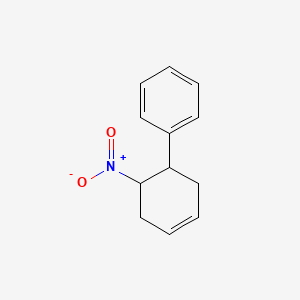
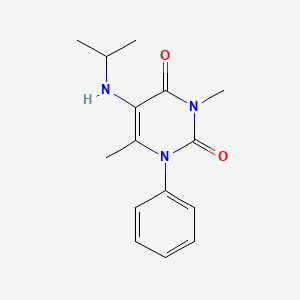
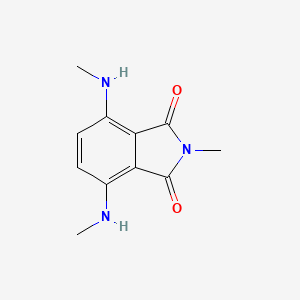
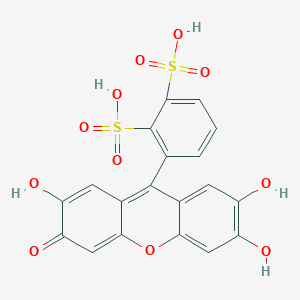
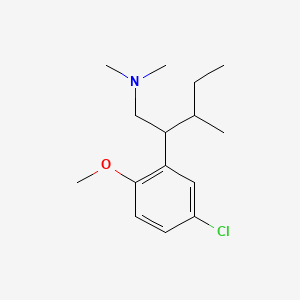
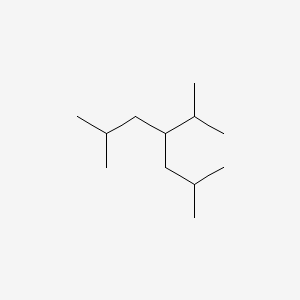
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
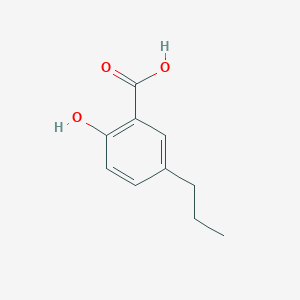
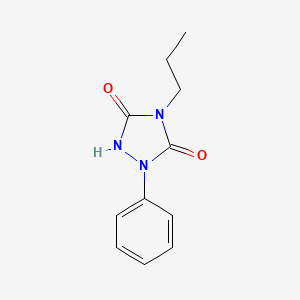
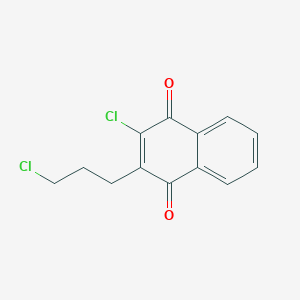
![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
